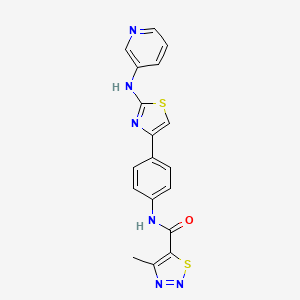

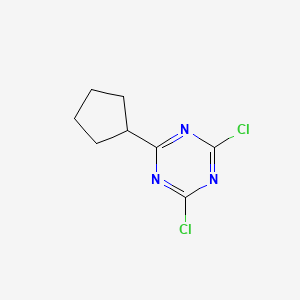

![molecular formula C14H10N2O3 B2884006 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid CAS No. 38196-05-3](/img/structure/B2884006.png)

2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid” is a chemical compound . It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles and their derivatives are known to act as corrosion inhibitors for various metals and alloys .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “this compound”, involves complex chemical reactions . The process involves the use of organic compounds with multiple bonds, compounds containing heteroatoms (such as N, P, S, O), or those possessing certain functional groups such as –NH2, –COOH or –OH . The synthesis of benzoxazole derivatives has been confirmed by IR, 1H/13C-NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various chemical bonds . The structure of the compound has been predicted using quantum theoretical studies .Chemical Reactions Analysis

Benzimidazole derivatives, including “this compound”, exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one . This property makes them effective corrosion inhibitors .科学的研究の応用

Synthesis and Chemical Properties

The chemical modification of 2-benzoxazolon-3-yl-acetic acid through esterification with diethylene glycol, triethylene glycol, and polyethylene glycols has resulted in compounds with variable physicochemical properties. These derivatives demonstrate significant utility in various chemical reactions, such as acting as substrates in enzymatic catalysis, offering a method to synthesize new chemical entities with potential biological activities (Mincheva, Stambolieva, & Rashkov, 1994).

Antimicrobial Activity

Research on derivatives of 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid has showcased their antimicrobial efficacy. Certain compounds within this class have shown remarkable antifungal activity against strains such as A. niger, C. Neoformans, and A. fumigatus, highlighting the potential of 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid derivatives in developing new antifungal agents (Hunashal, Satyanarayana, & Maddi, 2012).

Catalytic Activities

The synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes from 2-(pyridin-2-yl)acetic acid and their subsequent application in the arylation of (benzo)oxazoles with aryl bromides illustrates the catalytic potential of these compounds. The study suggests that these complexes can be efficient catalysts for chemical transformations, offering a pathway for the synthesis of complex molecules with high precision (Chen & Yang, 2018).

Luminescent Properties

Investigations into the luminescent properties of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its derivatives have unveiled their potential as metal sensors and laser dyes. The compounds exhibit high fluorescence quantum yields and large Stokes shift values, making them suitable for applications in sensing and optical materials (Grummt, Weiss, Birckner, & Beckert, 2007).

Molecular Docking and In Vitro Screening

A series of novel pyridine and fused pyridine derivatives have been prepared, demonstrating their antimicrobial and antioxidant activity. Molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies, indicating the potential of these compounds in drug discovery and development for targeting specific proteins (Flefel et al., 2018).

作用機序

Target of Action

The primary target of 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is the plant growth hormone auxin, specifically indole-3-acetic acid . This compound mimics the action of auxin, leading to uncontrolled and disorganized plant growth .

Mode of Action

This compound acts as a synthetic auxin . It mimics the plant growth hormone auxin (indole acetic acid), and when administered at effective doses, it causes uncontrolled and disorganized plant growth that eventually leads to plant death .

Result of Action

The primary result of the action of this compound is the death of the target plant . By mimicking the action of the plant growth hormone auxin, it causes uncontrolled and disorganized growth, which eventually leads to the plant’s death .

特性

IUPAC Name |

2-(2-pyridin-2-yl-1,3-benzoxazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-13(18)8-9-4-5-12-11(7-9)16-14(19-12)10-3-1-2-6-15-10/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBOAJLWQAOSKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678967 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

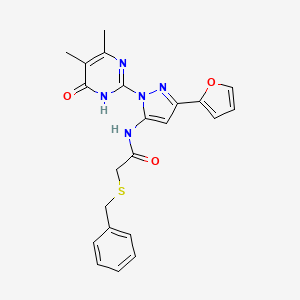

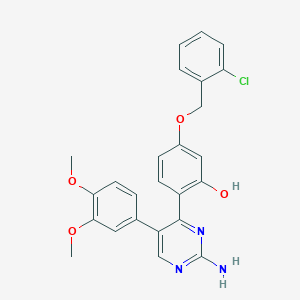

![6-[2-(2-Ethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2883926.png)

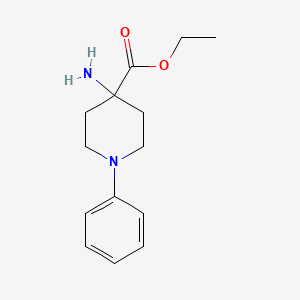

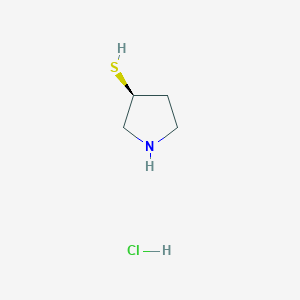

![methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate](/img/structure/B2883937.png)

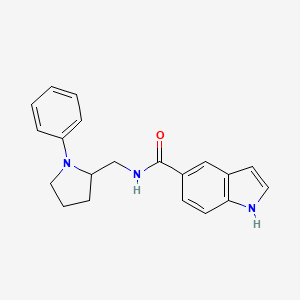

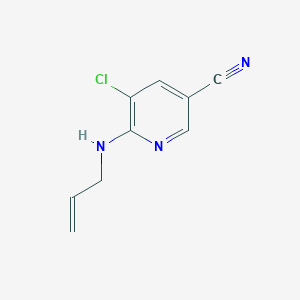

![N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883939.png)

![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)

![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)

![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)